![molecular formula C6H10N2O B1254241 3,8-Diazabicyclo[3.2.1]octan-2-one CAS No. 22315-17-9](/img/structure/B1254241.png)
3,8-Diazabicyclo[3.2.1]octan-2-one
概要
説明
3,8-Diazabicyclo[3.2.1]octan-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of a conformationally restricted inhibitor of Farnesyltransferase . This compound is a highly constrained bicyclic peptidomimetic synthon .
Synthesis Analysis
The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework involves transannular enolate alkylation of piperazinone derivatives . This provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Cα position .Molecular Structure Analysis
The molecular structure of 3,8-Diazabicyclo[3.2.1]octan-2-one is characterized by a highly constrained bicyclic framework . This structure has been used to produce a conformationally constrained farnesyltransferase inhibitor, which aided the elucidation of enzyme-bound conformation .Chemical Reactions Analysis
The chemical reactions involving 3,8-Diazabicyclo[3.2.1]octan-2-one are characterized by the transannular enolate alkylation of piperazinone derivatives . This reaction provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Cα position .科学的研究の応用
Synthesis of Tropane Alkaloids
The 3,8-Diazabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Conversion into Diazabicyclo[2.2.2]octanes
3,8-Diazabicyclo[3.2.1]octanes can be converted into Diazabicyclo[2.2.2]octanes . This conversion is achieved via a Wagner−Meerwein rearrangement .
Formation of Tricyclic Lactone-Lactams
When acrylic acid and 2-phenylacrylic acid are employed as dipolarophiles, novel tricyclic fused lactone-lactam systems are obtained . The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Binding to the μ-opioid Receptor
3,8-Diazabicyclo[3.2.1]octane derivatives have been studied for their binding affinity to the μ-opioid receptor . This research could potentially lead to the development of new therapeutic agents.
特性
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diazabicyclo[3.2.1]octan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 3,8-Diazabicyclo[3.2.1]octan-2-one framework useful in designing peptide mimetics?
A1: The 3,8-Diazabicyclo[3.2.1]octan-2-one framework offers a rigid structure that can mimic the conformational restrictions found in natural peptides. This rigidity is advantageous in drug design as it can lead to increased potency and selectivity towards target proteins. [] For example, researchers successfully synthesized a conformationally restricted farnesyltransferase inhibitor using this framework. [] This constraint helped elucidate the enzyme-bound conformation, providing valuable insights for drug development.
Q2: How can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework be synthesized?
A2: One established method involves the transannular enolate alkylation of piperazinone derivatives. [] This approach allows for the introduction of various substituents at the Cα position, offering flexibility in designing specific peptide mimetics. Additionally, researchers have reported a unique reaction involving 1,3-dipolar cycloaddition of methyl acrylate to hindered 3-oxidopyraziniums. [] This reaction, although yielding a rearranged product in the case of a hindered pyrazinium, highlights the potential for diverse synthetic pathways to access this bicyclic framework.
Q3: Can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework undergo further chemical modifications?
A3: Yes, research demonstrates that the 6-thia analog of this framework, specifically N3,N8-diacyl 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, undergoes ring expansion and nucleophilic substitution reactions when treated with reagents like PC15 or SO2Cl2. [] This reactivity allows for the introduction of various substituents (chloro, hydroxy, methoxy) at the 6-position of the expanded 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one ring system. [] This highlights the potential for further modifications and derivatizations of the core structure to fine-tune its properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

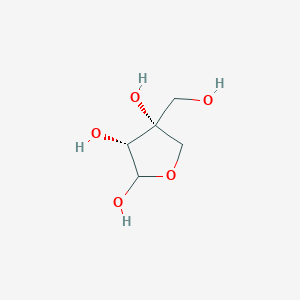

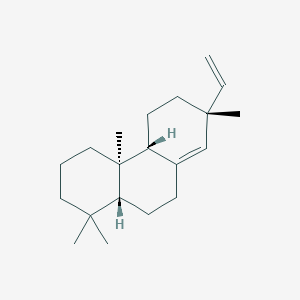


![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)
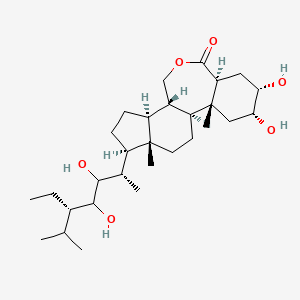
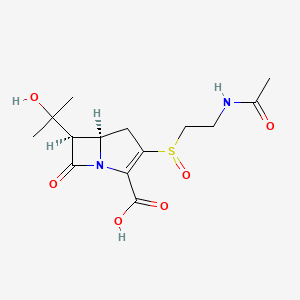

![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
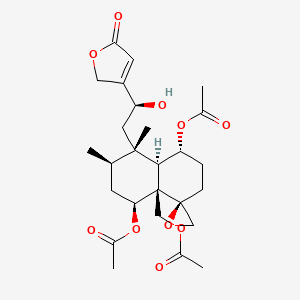
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)
